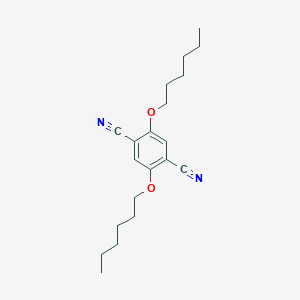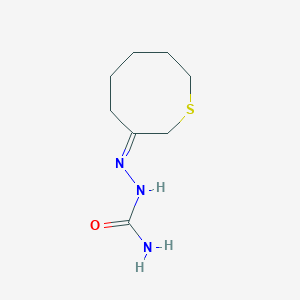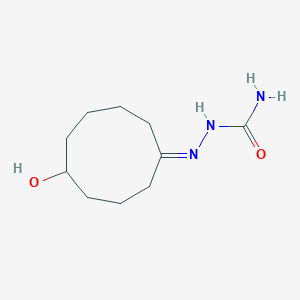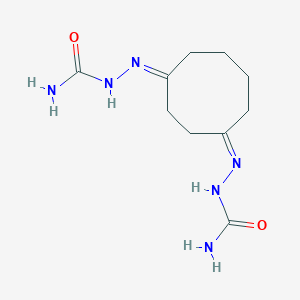
N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research. It was first synthesized in the 1960s and has since been used in various fields of research, including physiology, pharmacology, and biochemistry.
Wirkmechanismus
N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide inhibits chloride channels and transporters by binding to a specific site on the protein. The binding of N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide causes a conformational change in the protein, which prevents chloride ions from passing through the channel or transporter. This inhibition of chloride transport can lead to changes in cell volume, membrane potential, and pH.
Biochemical and Physiological Effects:
N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It can affect the activity of ion channels, transporters, and enzymes. N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of the Na+/H+ exchanger, which plays a role in regulating intracellular pH. N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which is a chloride channel that is mutated in cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of chloride channels and transporters, making it useful for studying their function. N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide is also relatively stable and easy to handle. However, N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide has some limitations. It can have off-target effects on other ion channels and transporters, which can complicate data interpretation. N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide can also be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide. One area of interest is the role of chloride channels and transporters in cancer. N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the development of more selective chloride channel and transporter inhibitors. N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide has off-target effects on other ion channels and transporters, and more selective inhibitors would be useful for studying specific chloride channels and transporters. Finally, there is interest in the development of N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide analogs with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-4,5-dicyanoimidazole in the presence of a base such as triethylamine. The reaction produces N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide as a white crystalline solid with a melting point of 213-215°C.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide has been widely used in scientific research due to its ability to inhibit chloride channels and transporters. It has been used to study the role of chloride channels in various physiological processes such as cell volume regulation, acid-base balance, and synaptic transmission. N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide has also been used to investigate the function of chloride transporters in the kidney, lung, and brain.
Eigenschaften
Molekularformel |
C12H9N5O2S |
|---|---|
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H9N5O2S/c1-8-2-4-9(5-3-8)20(18,19)17-12-15-10(6-13)11(7-14)16-12/h2-5H,1H3,(H2,15,16,17) |
InChI-Schlüssel |
YCKVCWAKQOHOHM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(N2)C#N)C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(N2)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)

![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)


![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)

![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)

![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)

